2-(Methylthio)nicotinoyl chloride

CAS No.: 97936-43-1

Cat. No.: VC1999510

Molecular Formula: C7H6ClNOS

Molecular Weight: 187.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97936-43-1 |

|---|---|

| Molecular Formula | C7H6ClNOS |

| Molecular Weight | 187.65 g/mol |

| IUPAC Name | 2-methylsulfanylpyridine-3-carbonyl chloride |

| Standard InChI | InChI=1S/C7H6ClNOS/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3 |

| Standard InChI Key | OCEMBWMMHUSVMT-UHFFFAOYSA-N |

| SMILES | CSC1=C(C=CC=N1)C(=O)Cl |

| Canonical SMILES | CSC1=C(C=CC=N1)C(=O)Cl |

Introduction

Chemical Properties

Structural Characteristics

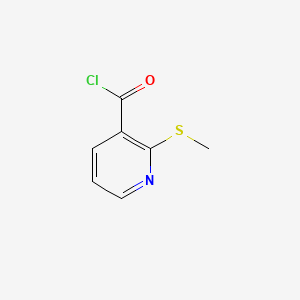

2-(Methylthio)nicotinoyl chloride features a pyridine core with three key functional groups:

-

A methylthio (-SCH₃) group at the 2-position

-

An acyl chloride (-COCl) group at the 3-position

-

The pyridine nitrogen at position 1

The molecular formula is C₇H₆ClNOS with a molecular weight of 187.65 g/mol . The compound's structure gives it unique reactivity patterns that are utilized in various synthetic applications.

Chemical Identifiers

| Identifier Type | Value |

|---|---|

| IUPAC Name | 2-methylsulfanylpyridine-3-carbonyl chloride |

| CAS Number | 97936-43-1 |

| Molecular Formula | C₇H₆ClNOS |

| InChI | InChI=1S/C7H6ClNOS/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3 |

| InChIKey | OCEMBWMMHUSVMT-UHFFFAOYSA-N |

| SMILES | CSC1=C(C=CC=N1)C(=O)Cl |

Table 1: Chemical identifiers for 2-(Methylthio)nicotinoyl chloride

Physical Properties

2-(Methylthio)nicotinoyl chloride is typically obtained as a solid at room temperature. Its physical properties have been well-characterized and are summarized in the following table:

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | 88-91°C |

| Boiling Point | 294.2°C at 760 mmHg |

| Density | 1.35 g/cm³ |

| Flash Point | 131.8°C |

| LogP | 2.18250 |

| PSA | 55.26000 |

| Index of Refraction | 1.592 |

Table 2: Physical properties of 2-(Methylthio)nicotinoyl chloride

The compound's relatively high boiling point compared to other similar-sized molecules can be attributed to the presence of the pyridine ring and the polar carbonyl group, which contribute to intermolecular forces. The logP value of approximately 2.18 indicates moderate lipophilicity, suggesting potential for cell membrane permeability in biological applications.

Synthesis Methods

Several methods have been reported for the synthesis of 2-(Methylthio)nicotinoyl chloride. The most common approaches involve:

Reactivity and Chemical Behavior

General Reactivity

The reactivity of 2-(Methylthio)nicotinoyl chloride is primarily governed by the acyl chloride functional group, which readily undergoes nucleophilic substitution reactions. Key reactions include:

-

Amide Formation: Reaction with amines to form amides

-

Ester Formation: Reaction with alcohols to form esters

-

Hydrolysis: In the presence of water, hydrolysis to form 2-(methylthio)nicotinic acid

-

Reduction: Reduction with hydride reagents to form alcohols

Specific Reactions

The compound has been documented in several specific synthetic applications:

-

Coupling with Piperidine Derivatives:

The compound reacts with piperidine derivatives to form amides that exhibit biological activity, as demonstrated in the synthesis of compounds like ethyl ((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)). -

Reduction to Alcohols:

Reduction with sodium borohydride or lithium borohydride can produce the corresponding alcohol, which can be further transformed into various derivatives .

Applications in Organic Synthesis

As an Intermediate in Heterocyclic Chemistry

2-(Methylthio)nicotinoyl chloride serves as an important building block in the synthesis of various heterocyclic compounds with potential biological activities. The presence of the methylthio group provides opportunities for further functionalization, making it a versatile intermediate in divergent synthesis strategies.

In Pharmaceutical Synthesis

The compound has been utilized in the synthesis of pharmaceutical candidates, particularly those targeting neurological disorders. For example:

-

It has been employed in the synthesis of compounds with potential neuroprotective properties that reduce oxidative stress-induced cell death.

-

It serves as a precursor in the preparation of compounds that may interact with neurotransmitter systems, including those with dopaminergic and serotonergic activities.

In Agricultural Chemistry

Related structures have been used in the synthesis of neonicotinoid insecticides, suggesting potential applications of 2-(Methylthio)nicotinoyl chloride in agricultural chemistry . The structural features of the compound make it suitable for incorporation into biologically active molecules that interact with insect receptors.

Comparative Analysis with Related Compounds

Understanding the relationship between 2-(Methylthio)nicotinoyl chloride and structurally similar compounds provides insight into its unique properties and applications:

| Compound | Molecular Formula | Key Differences | Comparative Reactivity |

|---|---|---|---|

| 2-(Ethylthio)nicotinoyl chloride | C₈H₈ClNOS | Ethyl vs. methyl on sulfur | Similar reactivity profile with slightly increased steric hindrance |

| 2-Chloronicotinoyl chloride | C₆H₃Cl₂NO | Cl vs. SCH₃ at 2-position | More electrophilic at the 2-position |

| 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride | C₈H₅ClF₃NO | Different substitution pattern | Different electronic effects on the pyridine ring |

Table 3: Comparison of 2-(Methylthio)nicotinoyl chloride with related compounds

| Safety Aspect | Details |

|---|---|

| Hazard Symbols | C - Corrosive |

| Risk Phrases | R34 - Causes burns |

| Safety Phrases | S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39 - Wear suitable protective clothing, gloves and eye/face protection |

| UN ID | 3261 |

| Storage Condition | Room temperature, moisture-sensitive |

Table 4: Safety information for 2-(Methylthio)nicotinoyl chloride

Research Applications and Future Perspectives

Recent research has highlighted the potential of 2-(Methylthio)nicotinoyl chloride in various applications:

Medicinal Chemistry

The compound has been investigated as a building block in the synthesis of drug candidates with diverse pharmacological properties:

-

Neuroprotective Agents: Derivatives have shown promise in reducing oxidative stress-induced neuronal damage.

-

Receptor Modulators: Compounds synthesized using this intermediate have demonstrated potential for modulating neurotransmitter receptors, which could be relevant for treating neurological disorders.

Materials Science

While current applications are primarily in pharmaceutical research, the unique structural features of 2-(Methylthio)nicotinoyl chloride suggest potential applications in materials science, particularly in the development of functional materials with specific electronic properties conferred by the pyridine ring and sulfur functionality.

Future Research Directions

Emerging areas for exploration include:

-

Development of more efficient and environmentally friendly synthesis methods.

-

Exploration of catalytic applications leveraging the coordinating abilities of the pyridine nitrogen and sulfur atoms.

-

Investigation of potential biological activities of novel derivatives, particularly in the context of neurological and psychiatric disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume